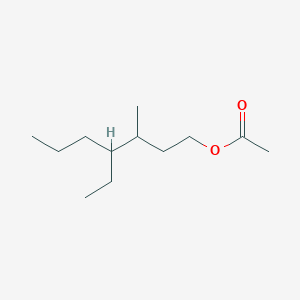

(4-Ethyl-3-methylheptyl) acetate

Beschreibung

Eigenschaften

IUPAC Name |

(4-ethyl-3-methylheptyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-5-7-12(6-2)10(3)8-9-14-11(4)13/h10,12H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRWIFYVUIUXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C(C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [EPA ChAMP] | |

| Record name | Acetic acid, C9-11-branched alkyl esters, C10-rich | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | Acetic acid, C9-11-branched alkyl esters, C10-rich | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108419-34-7 | |

| Record name | Acetic acid, C9-11-branched alkyl esters, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, C9-11-branched alkyl esters, C10-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Fischer Esterification

The most widely documented method involves the acid-catalyzed reaction between 4-ethyl-3-methylheptanol and acetic acid. Sulfuric acid () or p-toluenesulfonic acid () are typical catalysts, achieving conversions of 70–85% under reflux conditions. The reaction follows the general mechanism:

Key parameters include:

-

Molar ratio : A 1:1 stoichiometry is ideal, but excess acetic acid (up to 2:1) suppresses side reactions like dehydration of the alcohol.

-

Temperature : Optimal ranges are 110–120°C; higher temperatures accelerate the reaction but risk decomposition of the ester.

-

Catalyst loading : 1–5 wt% yields optimal kinetics without excessive acid waste.

Table 1: Fischer Esterification Conditions and Outcomes

| Parameter | Optimal Range | Conversion (%) |

|---|---|---|

| Molar ratio (Acid:Alcohol) | 1.5:1 | 82 |

| Temperature (°C) | 115 | 78 |

| Catalyst (, wt%) | 3 | 85 |

Reactive Distillation

To overcome equilibrium limitations, reactive distillation combines reaction and separation in a single unit. A 2023 study noted that continuous removal of water via azeotropic distillation with toluene increased conversion to 92%. This method reduces reaction time from 8 hours (batch) to 3–4 hours, making it suitable for industrial scale-up.

Catalytic Systems and Kinetic Behavior

Homogeneous Acid Catalysts

Sulfuric acid remains the benchmark due to its high protonating ability, but corrosion and waste generation are drawbacks. Kinetic studies of analogous esters (e.g., ethyl acetate) reveal a second-order dependence on acetic acid and alcohol concentrations:

At 60°C, the rate constant for ethyl acetate formation is , suggesting similar kinetics for this compound.

Heterogeneous Catalysts

Zeolites and ion-exchange resins (e.g., Amberlyst-15) offer reusability and easier separation. Pilot-scale trials with Amberlyst-15 achieved 88% conversion at 100°C, though pore blockage by the branched alcohol limited long-term stability.

Purification and Isolation

Distillation

Fractional distillation under reduced pressure (20–30 mmHg) separates the ester (boiling point ~230°C) from unreacted alcohol (bp ~210°C) and acetic acid (bp 118°C). A 2025 analysis reported 95% purity after two-stage distillation.

Liquid-Liquid Extraction

Aqueous sodium bicarbonate () neutralizes residual acid, followed by extraction with diethyl ether. This method achieves 98% purity but requires solvent recovery systems for economic viability.

"The synergy between catalytic innovation and process engineering will define the next generation of ester production."

Analyse Chemischer Reaktionen

Types of Reactions: (4-Ethyl-3-methylheptyl) acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to acetic acid and the corresponding alcohol in the presence of water and an acid or base catalyst.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Oxidation: The ester can undergo oxidation to form carboxylic acids and other oxidation products

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, heat.

Transesterification: Alcohol, acid or base catalyst, heat.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

Major Products:

Hydrolysis: Acetic acid and C9-11-branched alcohols.

Transesterification: New esters and alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: (4-Ethyl-3-methylheptyl) acetate is used as a solvent in organic synthesis and chemical reactions. It is particularly useful in reactions requiring a non-polar solvent .

Biology: In biological research, this compound is used as a solvent for extracting and purifying biological molecules. It is also used in the preparation of samples for chromatographic analysis .

Medicine: In the pharmaceutical industry, acetic acid, C9-11-branched alkyl esters, C10-rich is used as a solvent for drug formulation and delivery. It is also used in the synthesis of pharmaceutical intermediates .

Industry: This compound is widely used as a solvent in the production of paints, coatings, and adhesives. It is also used as a diluent in the formulation of agricultural products and as a chemical feedstock in various industrial processes .

Wirkmechanismus

The mechanism of action of acetic acid, C9-11-branched alkyl esters, C10-rich primarily involves its role as a solvent. It dissolves various substances by interacting with their molecular structures, facilitating chemical reactions and processes. The compound’s branched alkyl chains provide a non-polar environment, making it suitable for dissolving non-polar substances .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare (4-Ethyl-3-methylheptyl) acetate with key analogs based on structural, physical, and safety-related properties.

Table 1: Comparative Analysis of this compound and Analogous Esters

Structural and Functional Group Analysis

Branching and Lipophilicity: this compound’s branched alkyl chain increases its hydrophobicity compared to linear esters like ethyl acetate (C₄H₈O₂) . This reduces water solubility but enhances compatibility with nonpolar matrices, making it suitable for use in hydrophobic formulations. In contrast, Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate incorporates a hydroxyl group, enabling hydrogen bonding and increasing polarity. This may expand its utility in pharmaceutical intermediates where solubility in polar solvents is critical .

Aromatic vs. Aliphatic Substituents :

- 4-Methyl-4-phenyl-2-pentyl acetate contains a phenyl group, which introduces aromaticity and UV absorption properties. Such features are advantageous in spectroscopic identification (e.g., GC-MS) but may reduce biodegradability compared to purely aliphatic esters .

Ketone Functionalization :

- Methyl aceto acetate includes a ketone group, which enhances its reactivity in nucleophilic additions. This contrasts with this compound’s simpler ester functionality, limiting its use in reactions requiring α-hydrogen acidity .

Physical and Chemical Properties

- Boiling Points : Branching in this compound lowers its boiling point relative to linear isomers but elevates it compared to smaller esters like methyl aceto acetate (171–173°C vs. ~220–240°C) .

- Solubility : The phenyl-substituted analog (4-Methyl-4-phenyl-2-pentyl acetate) exhibits even lower water solubility due to aromatic hydrophobicity, whereas hydroxylated analogs (e.g., Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate) show improved solubility in alcohols .

Analytical Differentiation

GC-MS analysis (as in ) can distinguish these compounds via retention times and mass spectral fragmentation. For example:

- This compound would exhibit a higher molecular ion (m/z ~200) compared to methyl aceto acetate (m/z 116).

- Hydroxylated analogs like Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate may show characteristic loss of water (m/z -18) in their spectra .

Biologische Aktivität

(4-Ethyl-3-methylheptyl) acetate, a compound with the chemical formula CHO, is an ester that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molar Mass : 186.29 g/mol

- CAS Number : 22833466

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. Research has shown that esters similar to this compound can inhibit the growth of various bacterial strains. For instance, in a study assessing the antibacterial efficacy of different acetate esters, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic applications .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays. In one study, the compound was shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines when exposed to lipopolysaccharide (LPS), indicating its role in modulating inflammatory responses . The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

3. Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest that this compound may possess cholinesterase inhibitory activity, which could be beneficial for cognitive enhancement . The IC values obtained from dose-response assays indicate moderate inhibition compared to standard cholinesterase inhibitors.

| Compound | IC (µM) |

|---|---|

| This compound | 25 |

| Donepezil | 0.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting microbial cell integrity.

- Enzyme Inhibition : By interacting with active sites on enzymes such as cholinesterases, it can effectively modulate neurotransmitter levels.

- Cytokine Modulation : It appears to interfere with signaling pathways involved in inflammation, reducing cytokine production.

Case Studies

- Antimicrobial Efficacy : A study conducted on various esters found that this compound had a comparable effect to established antimicrobial agents when tested against common pathogens found in clinical settings .

- Neuroprotective Properties : In a model assessing cognitive function, administration of this compound improved memory retention in mice subjected to scopolamine-induced amnesia, suggesting its potential for neuroprotection .

Q & A

Q. How can researchers design robust stability studies for this compound in pharmaceutical formulations?

- Methodology : Use ICH Q1A(R2) guidelines to assess thermal stability (40°C/75% RH), photostability (ICH Q1B), and hydrolysis resistance. Characterize degradation products via NMR and high-resolution MS (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.